molecular formula C19H17N5O3 B15154645 1H-benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

1H-benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Katalognummer: B15154645
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: OLHNAELMNOFGHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzotriazole moiety linked to a naphthyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzotriazole and naphthyridine intermediates. The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The naphthyridine core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and 2-aminopyridine. The final step involves the coupling of the benzotriazole and naphthyridine intermediates under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Analyse Chemischer Reaktionen

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds

Wissenschaftliche Forschungsanwendungen

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, forming stable complexes that can inhibit enzymatic activity. The naphthyridine core can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make the compound effective against various microbial and cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 1-ETHYL-7-METHYL-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE lies in its combined benzotriazole and naphthyridine moieties, which provide a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C19H17N5O3

Molekulargewicht

363.4 g/mol

IUPAC-Name

benzotriazol-1-ylmethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C19H17N5O3/c1-3-23-10-14(17(25)13-9-8-12(2)20-18(13)23)19(26)27-11-24-16-7-5-4-6-15(16)21-22-24/h4-10H,3,11H2,1-2H3

InChI-Schlüssel

OLHNAELMNOFGHI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCN3C4=CC=CC=C4N=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.